1H-[1,3]Diazepino[1,2-A][1,3]diazepine
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Overview
Description
1H-[1,3]Diazepino[1,2-A][1,3]diazepine is a heterocyclic compound characterized by a fused diazepine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anxiolytic and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]diazepino[1,2-A][1,3]diazepine typically involves the intramolecular cyclization of precursor compounds. One common method starts with benzimidazole-2-sulfonic acid, which undergoes intramolecular cyclization to form the diazepine ring . Another approach involves the alkylation of 2,3,4,5-tetrahydro[1,3]diazepino[1,2-A][1,3]benzimidazole derivatives in a neutral medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including cyclization and alkylation reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-[1,3]Diazepino[1,2-A][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its pharmacological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted diazepino derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
1H-[1,3]Diazepino[1,2-A][1,3]diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1H-[1,3]Diazepino[1,2-A][1,3]diazepine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the benzodiazepine site of the GABA A receptor, enhancing its anxiolytic effects. Additionally, it interacts with the 5-HT 2A receptor, contributing to its pharmacological profile .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro[1,3]diazepino[1,2-A][1,3]benzimidazole: Shares a similar core structure but differs in the degree of saturation and substitution patterns.
1,2-Dihydro-4-diethylamino-5H-1,3-diazepin-2-one: Another diazepine derivative with distinct pharmacological properties.
Uniqueness: 1H-[1,3]Diazepino[1,2-A][1,3]diazepine is unique due to its specific ring fusion and substitution patterns, which confer distinct pharmacological properties compared to other diazepine derivatives .
Properties
CAS No. |
574003-48-8 |
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Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,6,8-triazabicyclo[5.5.0]dodeca-2,4,6,9,11-pentaene |
InChI |
InChI=1S/C9H9N3/c1-3-7-12-8-4-2-6-11-9(12)10-5-1/h1-8H,(H,10,11) |
InChI Key |
SRPDFLKYIZXMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=CC=CN2C=C1 |
Origin of Product |
United States |
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